2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl benzoate
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Overview
Description
(11-oxo-6H-benzocbenzoxepin-2-yl) benzoate is a complex organic compound belonging to the class of benzoxepins Benzoxepins are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11-oxo-6H-benzocbenzoxepin-2-yl) benzoate typically involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces the reaction time and increases the yield . Another method involves copper-catalyzed C-N and C-O coupling reactions, which are efficient and practical for large-scale synthesis .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(11-oxo-6H-benzocbenzoxepin-2-yl) benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (11-oxo-6H-benzocbenzoxepin-2-yl) benzoate involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter activity and exerting its pharmacological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in GABAergic and serotonergic systems .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: These compounds share a similar benzoxepin core structure and exhibit comparable pharmacological activities.
Dibenzoxazepine Derivatives: These compounds also have a tricyclic structure and are known for their diverse biological activities.
Uniqueness
(11-oxo-6H-benzocbenzoxepin-2-yl) benzoate is unique due to its specific substitution pattern and the presence of the benzoate group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(11-oxo-6H-benzo[c][1]benzoxepin-2-yl) benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O4/c22-20-17-9-5-4-8-15(17)13-24-19-11-10-16(12-18(19)20)25-21(23)14-6-2-1-3-7-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFPUJJJAFNTNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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